molecular formula C11H16 B14672357 Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- CAS No. 38698-52-1

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-

Cat. No.: B14672357
CAS No.: 38698-52-1
M. Wt: 148.24 g/mol
InChI Key: VDBZDNCUYXARDG-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.0²⁵]nonane, 3-ethenyl- is a strained tricyclic hydrocarbon with a unique bridge structure. Its core framework consists of a bicyclo[4.2.1]nonane system fused with a strained bridgehead double bond at positions 2 and 3. The ethenyl substituent at position 3 introduces additional steric and electronic complexity.

Properties

CAS No.

38698-52-1

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

3-ethenyltricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C11H16/c1-2-7-6-10-8-3-4-9(5-8)11(7)10/h2,7-11H,1,3-6H2

InChI Key

VDBZDNCUYXARDG-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2C1C3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used in cross-coupling reactions to introduce the ethenyl group. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the tricyclic core provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Ring System and Strain Energy

  • Tricyclo[4.2.1.0²⁵]non-2(5)-ene: Computational studies (HF, MP2, DFT) reveal significant strain due to the fused cyclobutane ring. Its strain energy is comparable to tricyclo[4.2.2.0²⁵]dec-2(5)ene but higher than bicyclo[3.1.1]heptane due to increased angular strain .
  • Tricyclo[3.3.1.0²⁸]nonane: Features a larger central ring, reducing strain. Structural determination via HMQC and DQCOSY NMR experiments highlights distinct coupling patterns compared to the [4.2.1.0²⁵] system .
  • Tricyclo[5.2.0.0²⁵]nonane: Synthesized via photoaddition reactions, this isomer exhibits lower solubility in polar solvents (e.g., CCl₄) due to reduced polarity .

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Ring System Key Feature Strain Energy (Relative)
Tricyclo[4.2.1.0²⁵]nonane C₉H₁₂ [4.2.1.0²⁵] Ethenyl substituent at C3 High
Tricyclo[4.2.2.0²⁵]dec-2(5)ene C₁₀H₁₂ [4.2.2.0²⁵] Larger central ring Moderate
9-Oxabicyclo[6.1.0]nonane C₈H₁₄O Oxygen-containing bridge Enhanced polarity Low

Physicochemical Properties

  • Ionization Energy: The gas-phase ionization energy of tricyclo[4.2.1.0²⁵]nonadiene derivatives is 8.30 ± 0.03 eV, slightly lower than tricyclo[4.3.0.0¹⁷]nonane (8.95 eV) due to conjugation effects .
  • Solubility: The exo-isomer of tricyclo[4.2.1.0²⁵]nonane exhibits higher solubility in nonpolar solvents (e.g., hexane) compared to the endo-isomer, attributed to reduced molecular dipole moments .
  • Thermal Stability: Derivatives with oxygen bridges (e.g., 2-alkoxy-3-oxatricyclononanes) show lower thermal stability, decomposing at 120°C, whereas hydrocarbon analogs remain stable up to 200°C .

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